3-Bromo-2,6-diiodoanisole
Description
Significance of Polyhalogenated Aromatic Ethers in Synthetic Chemistry
Polyhalogenated aromatic ethers are a class of organic compounds characterized by an aromatic ring substituted with one or more halogen atoms and an ether functional group. numberanalytics.com Their significance in synthetic chemistry stems from the unique reactivity imparted by the halogen substituents. These halogens can be selectively replaced or can direct further functionalization of the aromatic ring, making them invaluable precursors for pharmaceuticals, agrochemicals, and materials science applications. nih.govmdpi.com The carbon-halogen bond provides a reactive site for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This reactivity is fundamental to the construction of complex molecular frameworks from simpler, readily available starting materials.
Evolution of Research in Dihalo- and Trihaloanisole Derivatives
Research into dihalo- and trihaloanisole derivatives has evolved significantly over the years. Early investigations focused on understanding the fundamental reactivity of these compounds, such as their behavior in nucleophilic aromatic substitution reactions. acs.org The advent of transition-metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura and Sonogashira reactions, revolutionized the field. nih.govresearchgate.net These methods provided chemists with powerful tools to selectively functionalize polyhalogenated anisoles with a high degree of control. nih.gov More recent research has explored the regioselective synthesis of these derivatives, enabling the preparation of specific isomers with desired substitution patterns. beilstein-journals.orgresearchgate.net The development of advanced analytical techniques has also played a crucial role in characterizing these complex molecules and understanding their reaction mechanisms.
One area of significant interest has been the synthesis of functionalized benzo[b]furan derivatives, which are found in numerous natural products and organic materials. beilstein-journals.org Research has shown that 3-halo-2-iodoanisoles can serve as key precursors for these valuable compounds through palladium-catalyzed processes. beilstein-journals.org Furthermore, the study of trihaloanisoles has been relevant in the context of preparing compounds like 1,3,5-trimethoxybenzene, an important pharmaceutical intermediate. patsnap.com
Positioning of 3-Bromo-2,6-diiodoanisole within Contemporary Aromatic Chemistry
Within the broader landscape of aromatic chemistry, this compound emerges as a highly functionalized and sterically hindered building block. Its structure, featuring three different halogen atoms on an anisole (B1667542) core, offers multiple points for selective chemical modification. The differential reactivity of the carbon-iodine versus the carbon-bromine bonds allows for sequential and site-selective cross-coupling reactions, a highly sought-after feature in modern organic synthesis. nih.gov This positions this compound as a valuable intermediate for the construction of complex, multi-substituted aromatic compounds that would be challenging to synthesize through other routes. Its utility is particularly evident in the synthesis of sterically demanding structures and in the generation of molecular diversity for drug discovery and materials science.
Physicochemical Properties
The compound this compound is a halogenated aromatic compound. It is structurally characterized by a methoxy-substituted benzene (B151609) ring.
| Property | Value |
| Molecular Formula | C₇H₅BrI₂O |
| Molecular Weight | 438.83 g/mol |
| CAS Number | 1807078-45-0 |
Synthesis and Manufacturing Processes
The synthesis of this compound is typically achieved through the halogenation of anisole. A common laboratory-scale approach involves the sequential iodination and bromination of the anisole starting material.
Chemical Reactivity and Derivative Formation
The chemical reactivity of this compound is dominated by the presence of the bromo and iodo substituents on the aromatic ring. These halogen atoms serve as reactive handles for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions.
The differential reactivity of the C-I versus the C-Br bond allows for selective functionalization. Generally, the C-I bond is more reactive towards oxidative addition to a low-valent palladium catalyst, enabling selective coupling at the 2- and 6-positions. This has been demonstrated in the selective cross-coupling reactions of 2,6-diiodoanisoles with terminal alkynes. researchgate.netresearchgate.net
Following the initial reaction at the iodinated positions, the less reactive C-Br bond can be engaged in a subsequent cross-coupling reaction under more forcing conditions or with a different catalyst system. This stepwise approach allows for the introduction of different substituents at specific positions on the aromatic ring.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the substitution pattern of the halogens.
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, with the carbons attached to the halogens exhibiting distinct signals. Comparing these shifts to data from related dihaloanisoles can aid in signal assignment. mdpi.com
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern. The isotopic pattern of bromine and iodine would be a key feature in the mass spectrum, confirming the presence of these halogens.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrI2O |
|---|---|
Molecular Weight |
438.83 g/mol |
IUPAC Name |
1-bromo-2,4-diiodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrI2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
InChI Key |
AFYVNEXCQUDMLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1I)Br)I |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2,6 Diiodoanisole
Regioselective Halogenation Strategies for Anisole (B1667542) Core Synthesis
The synthesis of polysubstituted aromatic compounds like 3-Bromo-2,6-diiodoanisole necessitates precise control over the position of incoming electrophiles. The methoxy (B1213986) group of the anisole core is a powerful ortho-, para-directing and activating substituent, which governs the initial halogenation steps. Various strategies have been developed to manipulate this inherent reactivity to achieve desired substitution patterns.
Directed Ortho-Metalation (DoM) Approaches to Anisole Derivatives
Directed ortho-metalation (DoM) is a powerful synthetic tool that offers exceptional regioselectivity, overriding the typical ortho/para product mixtures seen in classical electrophilic aromatic substitution. wikipedia.org In this strategy, a Directing Metalation Group (DMG) interacts with an organolithium reagent, typically n-butyllithium (n-BuLi), to facilitate deprotonation exclusively at the adjacent ortho position. wikipedia.orgharvard.edu
The methoxy group of anisole is an effective DMG. It acts as a Lewis base, coordinating to the lithium atom of the alkyllithium reagent. This proximity guides the deprotonation to the nearest ortho C-H bond, forming a 2-lithioanisole intermediate. wikipedia.orgnih.gov This aryllithium species can then be trapped by a suitable electrophile, such as a halogen source (e.g., I₂, Br₂), to install a substituent with near-perfect ortho-selectivity. wikipedia.org The discovery of this reaction by Gilman and Wittig in the 1940s marked a significant advancement in the regiocontrolled functionalization of aromatic rings. harvard.edu The general mechanism allows for the introduction of a halogen specifically at the C-2 position, a critical step in building highly substituted anisoles.
Key Features of DoM on Anisole:
| Feature | Description | Reference |
|---|---|---|
| Directing Group | The methoxy group (-OCH₃) coordinates with the lithium reagent. | wikipedia.org |
| Metalating Agent | Typically alkyllithium reagents like n-butyllithium (n-BuLi). | harvard.edu |
| Intermediate | An ortho-lithiated aryllithium species is formed. | wikipedia.org |
| Regioselectivity | Substitution occurs exclusively at the ortho-position, avoiding para-isomers. | wikipedia.org |
Electrophilic Aromatic Halogenation Protocols for Differential Substitution Patterns
Electrophilic aromatic substitution (SEAr) is the most fundamental method for halogenating arenes. longdom.org The methoxy group in anisole strongly activates the ring towards electrophiles, making halogenation reactions rapid. libretexts.org However, this high reactivity typically yields a mixture of ortho- and para-substituted isomers, with the para product often predominating due to reduced steric hindrance. libretexts.org
The product distribution can be influenced by several factors, including the nature of the halogen, the solvent, the temperature, and the presence of a catalyst. longdom.orgdiva-portal.org For instance, the bromination of anisole is very fast and typically gives the p-bromoanisole as the major product. libretexts.org The reactivity order of halogens is F₂ > Cl₂ > Br₂ > I₂. libretexts.org Direct iodination often requires an oxidizing agent to convert molecular iodine into a more potent electrophilic species. libretexts.org While less regioselective than DoM, manipulating these reaction conditions allows for the synthesis of different isomers that can serve as precursors.
Influence of Conditions on Anisole Bromination:
| Reagent | Catalyst | Solvent | Major Product | Reference |
|---|---|---|---|---|
| Br₂ | None | CCl₄ | p-bromoanisole | longdom.org |
| NBS | None | Tetrabutylammonium bromide | p-bromoanisole (high selectivity) | organic-chemistry.org |
Sequential Halogenation via Specific Reagents (e.g., N-Halosuccinimides)
N-Halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are widely used as sources of electrophilic halogens. They are crystalline solids that are easier and safer to handle than gaseous or liquid molecular halogens. yinshai.comrsc.org
These reagents can be activated by Brønsted or Lewis acids to enhance their halogenating power. yinshai.commdpi.com Catalysts like iron(III) chloride (FeCl₃) or gold(III) chloride (AuCl₃) have been shown to effectively promote the halogenation of activated arenes like anisole. yinshai.comcore.ac.uk Furthermore, simple Lewis bases such as DABCO can also catalyze these reactions efficiently under mild conditions. rsc.org The use of NXS reagents in specific solvents like hexafluoroisopropanol can also lead to highly regioselective outcomes. organic-chemistry.org This methodology allows for controlled, stepwise halogenation. For example, a one-pot, two-step synthesis can be designed to introduce different halogens onto the aromatic ring sequentially, a crucial strategy for producing mixed-halogenated compounds. organic-chemistry.orgrsc.org
Precursor Synthesis and Functional Group Interconversions Leading to this compound
The assembly of the target molecule is a multi-step process that begins with the synthesis of a correctly substituted precursor, followed by further halogenation.
Synthesis of Monohalogenated Anisole Intermediates
The most logical precursor for the synthesis of this compound is 3-bromoanisole (B1666278) . Unlike its ortho- and para-isomers, 3-bromoanisole cannot be efficiently prepared by the direct electrophilic bromination of anisole due to the directing effect of the methoxy group. libretexts.org Instead, it is commonly synthesized from precursors like m-bromophenol via Williamson ether synthesis or from m-anisidine (B1676023) via a Sandmeyer reaction.
Another key intermediate in related syntheses is 4-bromoanisole . This compound is readily prepared in high yield by the electrophilic bromination of anisole, often using NBS or bromine in a suitable solvent, which selectively furnishes the para-product. whiterose.ac.ukrsc.org While not a direct precursor to the target molecule, its synthesis illustrates the standard outcome of electrophilic halogenation on an activated anisole ring.
Diiodination Techniques on Bromo-Anisole Scaffolds
Starting with 3-bromoanisole, the final step is the introduction of two iodine atoms at the C-2 and C-6 positions. The regiochemical outcome of this di-iodination is governed by the directing effects of the substituents already present on the ring.
The methoxy group at C-1 is activating and ortho-, para-directing, thus directing incoming electrophiles to positions 2, 4, and 6.
The bromo group at C-3 is deactivating but ortho-, para-directing. However, for electrophilic attack, its influence is often described as meta-directing relative to its own position due to deactivation of the ortho/para positions. This directs incoming electrophiles to positions 2, 4, and 6.
Therefore, the directing effects of both the methoxy and bromo groups converge, strongly favoring electrophilic substitution at the C-2 and C-6 positions, which are ortho to the methoxy group and meta to the bromo group.
The diiodination can be accomplished using various iodinating systems. A combination of molecular iodine (I₂) with a strong oxidizing agent (e.g., HIO₃, H₂O₂) is a classic method. More modern and milder conditions often employ N-iodosuccinimide (NIS), sometimes in the presence of a catalytic amount of a Lewis or Brønsted acid to enhance reactivity. rsc.org For example, the di-iodination of similar activated systems like 1,3-dimethoxybenzene (B93181) to form 2,4-diiodo-1,3-dimethoxybenzene proceeds efficiently using NIS. researchgate.net
Proposed Diiodination of 3-Bromoanisole:
| Reagent System | Potential Conditions | Expected Outcome | Reference (Analogous Reactions) |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | 2.2 equivalents of NIS, Acetonitrile (B52724), room temp. to 50 °C | High yield of this compound | rsc.org, mdpi.com |
This targeted di-iodination of the 3-bromoanisole precursor represents the most direct and efficient route to obtaining the final product, this compound.
Bromination Techniques on Diiodo-Anisole Scaffolds (cf. 2,6-Diiodoanisole)
The synthesis of this compound logically involves the introduction of a bromine atom onto a di-iodinated anisole precursor, such as 2,6-diiodoanisole. This transformation falls under the category of electrophilic aromatic substitution. The methoxy group (-OCH₃) of the anisole ring is a strong activating group and is ortho-, para-directing. The iodine atoms are deactivating yet also ortho-, para-directing. In the 2,6-diiodoanisole scaffold, the C4 position (para to the methoxy group) and the C3/C5 positions (ortho to the methoxy group and meta to the iodo groups) are potential sites for substitution. The synthesis of the target molecule requires specific bromination at the C3 position.
Achieving this regioselectivity can be challenging. Standard brominating agents for activated aromatic systems include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The reactivity of these agents can be modulated by catalysts and reaction conditions. For instance, the use of N-bromosuccinimide in concentrated sulfuric acid is an effective method for the monobromination of highly deactivated aromatic compounds. organic-chemistry.org For less reactive substrates, systems like tribromoisocyanuric acid in trifluoroacetic acid have been employed. organic-chemistry.org
Given the steric hindrance from the two bulky iodine atoms at the C2 and C6 positions and the electronic directing effects, direct bromination of 2,6-diiodoanisole would require fine-tuning to favor substitution at the C3 position over the electronically favored C4 position. Often, harsh conditions are needed for such substitution reactions, potentially involving strong Lewis acid catalysts to activate the electrophile. wku.edu An alternative synthetic strategy might involve the iodination of a bromo-anisole precursor to achieve the final product structure.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Solvent Effects and Reaction Catalysis
The selection of a solvent is critical as it can profoundly influence reaction rates and selectivity. In related halogenation and alkylation reactions of aromatic systems, solvent polarity has been shown to be a key factor. For example, in the methylation of 6-bromopurine, a reaction that yields two different isomers, the choice of solvent dramatically alters the product ratio. Less polar solvents such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (AcOEt) were found to improve the selectivity towards the desired isomer compared to more polar solvents like acetone, acetonitrile (MeCN), and N,N-dimethylformamide (DMF). nih.gov This principle suggests that in the synthesis of this compound, a less polar solvent might enhance regiochemical control.
Catalysis also plays a central role. For electrophilic brominations, various catalytic systems are employed to enhance the electrophilicity of the bromine source. acsgcipr.org
Lewis Acids : Traditional Lewis acids can activate the brominating agent.
Oxidative Bromination : Systems using an oxidant like Oxone in conjunction with a bromide salt (e.g., ammonium (B1175870) bromide) provide a highly efficient and rapid method for ring bromination under mild conditions. organic-chemistry.org
Ionic Liquids : Brønsted acidic ionic liquids have been used to accelerate the halogenation of activated aromatic systems with N-halosuccinimides (NXS), offering high selectivity. For example, the reaction of anisole with NBS in an ionic liquid medium is highly para-selective. mdpi.com
The following table outlines the effect of different solvents on the product ratio in a comparable methylation reaction, highlighting the importance of solvent choice.
| Entry | Solvent | Product Ratio (Desired:Undesired) | Radiochemical Yield (RCY) of Desired Product |
| 1 | Acetone (ACT) | ~1:1 | 24% |
| 2 | Acetonitrile (MeCN) | ~1:1 | 26% |
| 3 | N,N-Dimethylformamide (DMF) | ~1:1 | 25% |
| 4 | Tetrahydrofuran (THF) | ~2:1 | 38% |
| 5 | Ethyl Acetate (AcOEt) | ~2:1 | 35% |
| Data adapted from a study on the methylation of 6-bromopurine, illustrating the principle of solvent effects on regioselectivity. nih.gov |
Temperature and Pressure Influence on Reaction Kinetics and Selectivity
Temperature is a fundamental parameter that governs reaction kinetics. Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity and the formation of undesired byproducts. In the synthesis of halogenated purines, it was observed that in less polar solvents, a higher temperature (140 °C or 180 °C) was necessary for the reaction to proceed efficiently when using a less reactive methylating agent. nih.gov However, by switching to a more reactive agent ([¹¹C]CH₃OTf), the reaction could be carried out effectively at a lower temperature of 100 °C, which is often more suitable for automated synthesis and helps preserve the integrity of the product. nih.gov
This demonstrates a common optimization strategy: balancing temperature with the reactivity of the reagents. For the bromination of a diiodo-anisole scaffold, a carefully selected temperature profile is crucial to provide sufficient energy to overcome the activation barrier without promoting isomerization or decomposition.
The influence of pressure is less commonly documented for standard laboratory-scale brominations, which are typically conducted at atmospheric pressure. However, alternative energy sources like sonication can influence reaction conditions through acoustic cavitation, which generates localized high-pressure and high-temperature spots, potentially enhancing reaction rates under otherwise mild bulk conditions. researchgate.net
| Entry | Solvent | Temperature (°C) | % Unreacted Reagent |
| 1 | Tetrahydrofuran (THF) | 100 | 25% |
| 2 | Tetrahydrofuran (THF) | 140 | <5% |
| 3 | Ethyl Acetate (AcOEt) | 100 | 58% |
| 4 | Ethyl Acetate (AcOEt) | 140 | 18% |
| Data adapted from a study on the methylation of 6-bromopurine, illustrating the interplay of solvent and temperature on reaction completion. nih.gov |
Isolation and Purification Methodologies (beyond basic identification)
Beyond initial identification, obtaining this compound in high purity necessitates robust isolation and purification protocols. A typical workflow for purifying neutral organic compounds synthesized via electrophilic substitution involves multiple steps.
First, an aqueous workup is performed. The reaction mixture is transferred to a separatory funnel and washed sequentially with different aqueous solutions. This can include:
Washing with water to remove water-soluble impurities. orgsyn.org
Washing with a basic solution, such as aqueous sodium bicarbonate (NaHCO₃), to neutralize any acid catalysts or acidic byproducts. mdpi.com
Washing with a reducing agent solution, like aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), to quench any unreacted halogenating agent (e.g., Br₂). mdpi.com
After the aqueous washes, the organic phase is dried over an anhydrous drying agent, such as sodium sulfate, to remove residual water. mdpi.comorgsyn.org The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. orgsyn.org
The final and most critical step for achieving high purity is column chromatography. The crude material is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. orgsyn.orgfrontiersin.org A carefully chosen eluent system (a mixture of solvents) is then passed through the column to separate the desired product from unreacted starting materials and any side products based on their differential polarity and affinity for the silica stationary phase.
The following table provides examples of purification techniques used for similar bromo-aromatic compounds.
| Purification Step | Reagent/Solvent | Purpose | Reference |
| Aqueous Workup | Water (H₂O) | Removal of water-soluble impurities | orgsyn.org |
| aq. NaHCO₃ | Neutralization of acids | mdpi.com | |
| aq. Na₂S₂O₃ | Quenching of excess halogen | mdpi.com | |
| Drying | Anhydrous Sodium Sulfate (Na₂SO₄) | Removal of dissolved water from organic phase | mdpi.comorgsyn.org |
| Purification | Silica Gel Column Chromatography | Separation of product from impurities | mdpi.comorgsyn.orgfrontiersin.org |
| Eluent Example: Hexanes/Ethyl Acetate | Elution of compounds based on polarity | frontiersin.org | |
| Eluent Example: Methylene Chloride | Elution of compounds based on polarity | orgsyn.org |
Mechanistic Investigations of Chemical Transformations Involving 3 Bromo 2,6 Diiodoanisole
Elucidation of Reaction Pathways
The presence of multiple halogen atoms on the anisole (B1667542) ring provides several potential sites for chemical transformation, each with distinct mechanistic pathways.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of aryl halides. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org
For an SNAr reaction to occur, the aromatic ring must be rendered sufficiently electron-deficient, usually by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.com In 3-Bromo-2,6-diiodoanisole, the substituents are not strongly electron-withdrawing. The methoxy (B1213986) group is electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex. The halogens themselves are only weakly deactivating. Consequently, SNAr reactions on this substrate are expected to be challenging, likely requiring forcing conditions such as high temperatures and strong nucleophiles.
Table 1: Predicted Reactivity of Halogenated Sites in this compound towards SNAr
| Position | Halogen | Relative Bond Strength | Electronic Effect | Predicted Reactivity |
|---|---|---|---|---|
| C2, C6 | Iodine | Weaker | Weakly deactivating | Higher |
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion or Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.commasterorganicchemistry.com
The directing effects of the existing substituents determine the position of the incoming electrophile. In this compound:
The methoxy group (-OCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The ortho positions (C2, C6) are blocked, so it strongly directs towards the C4 position.
The iodine atoms at C2 and C6 are deactivating but are ortho, para-directors, influencing positions C3, C4, and C5.
The bromine atom at C3 is also a deactivating ortho, para-director, influencing positions C2, C4, and C6.
The dominant influence is the strongly activating methoxy group, making the C4 position the most probable site for electrophilic attack. The combined deactivating effects of the three halogen atoms would, however, make the ring less reactive than anisole itself.
For electron-rich aromatic compounds like substituted anisoles, an alternative EAS mechanism involving cation radical intermediates has been proposed. In this pathway, an initial single-electron transfer (SET) from the electron-rich aromatic ring to the electrophile generates an aromatic cation radical. This intermediate then reacts with a nucleophile or undergoes further steps to yield the final substitution product. This mechanism is particularly relevant for reactions with specific electrophiles that are also good oxidizing agents.
Radical reactions involving this compound would likely be initiated by the homolytic cleavage of a carbon-halogen bond. The bond dissociation energy (BDE) is the critical factor determining which bond breaks preferentially. The BDEs for carbon-halogen bonds on an aromatic ring decrease down the group: C-Br > C-I.
Table 2: Relative Bond Dissociation Energies (BDEs) for C-X Bonds
| Bond | Typical BDE (kcal/mol) | Predicted Cleavage Preference |
|---|---|---|
| Aryl-Br | ~71-81 | Low |
Values are approximate and can vary based on the specific molecular structure.
Given the significantly lower BDE of the C-I bond compared to the C-Br bond, radical reactions initiated by heat or light would selectively cleave one of the C-I bonds at the C2 or C6 position. This would generate an aryl radical. Studies on related haloaromatics suggest that such reactions can proceed via a stepwise mechanism where the initial radical anion undergoes cleavage to form an organic radical and a halide anion. mdpi.com This aryl radical intermediate could then engage in various subsequent reactions, such as hydrogen atom abstraction or coupling with other radical species.
Stereochemical Aspects of Reactions with this compound
The this compound molecule is achiral as it possesses a plane of symmetry. Stereochemical considerations become relevant when it is transformed into a chiral product or when it reacts with chiral reagents.
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While no specific applications involving this compound are documented, a hypothetical application can be envisioned. For instance, one of the iodo- or bromo-substituents could be replaced via a coupling reaction with a chiral, non-racemic group. This newly introduced chiral center could then direct the stereoselectivity of a subsequent reaction at another position on the aromatic ring, after which the auxiliary could be cleaved to yield an enantiomerically enriched product.
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. mdpi.comthieme-connect.com If this compound were used as a substrate in a coupling reaction to form a biaryl product, the resulting molecule could exhibit atropisomerism if rotation around the newly formed single bond is sufficiently hindered.
Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual conformers. The steric bulk of the substituents ortho to the newly formed bond is key. In the case of this compound, coupling at the C2 or C6 positions would lead to a biaryl product with at least three ortho substituents (I, Br, and the methoxy group on one ring), likely creating a high barrier to rotation and thus leading to stable atropisomers.
The stereochemical outcome of such a coupling reaction can be controlled by using a palladium catalyst bearing chiral phosphine (B1218219) ligands. beilstein-journals.org These chiral ligands create a chiral environment around the metal center, which can differentiate between the two transition states leading to the (R)- or (S)-atropisomer, thereby producing the product in an enantiomerically enriched form.
Kinetic and Thermodynamic Profiling of Reactions
A thorough review of available scientific literature reveals a notable absence of specific, quantitative kinetic and thermodynamic data for chemical transformations involving this compound. While the compound is utilized in various synthetic applications, detailed studies focusing on its reaction rates, activation energies, and thermodynamic parameters such as enthalpy and entropy changes have not been published in the public domain.
Consequently, the generation of data tables presenting kinetic and thermodynamic profiles for reactions of this compound is not possible at this time. Such an undertaking would require original experimental research, including reaction monitoring under controlled conditions to determine rate constants, and calorimetric or computational studies to establish thermodynamic values.
Although explicit data is unavailable, it is possible to infer general kinetic and thermodynamic characteristics by examining the reactivity of structurally similar halogenated anisoles. For instance, the reactivity of the iodo-substituents in cross-coupling reactions is expected to be significantly higher than that of the bromo-substituent. This is a well-established trend in palladium-catalyzed reactions, where the carbon-iodine bond is more readily cleaved in the oxidative addition step than the carbon-bromine bond. This suggests that reactions targeting the iodo-positions would proceed at a faster rate and likely have a lower activation energy compared to reactions at the bromo-position.
The thermodynamic favorability of reactions involving this compound, such as Suzuki or Sonogashira couplings, is generally high due to the formation of stable carbon-carbon bonds. However, without experimental data, specific values for the change in Gibbs free energy (ΔG) for these transformations remain speculative.
Future research in this area would be invaluable for a more complete understanding of the chemical behavior of this compound, enabling the optimization of reaction conditions and the design of more efficient synthetic routes.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2,6 Diiodoanisole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 3-Bromo-2,6-diiodoanisole, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its covalent framework.
Due to the molecule's lack of symmetry, all seven carbon atoms and five hydrogen atoms are chemically unique. This would result in distinct signals for each in the ¹³C and ¹H NMR spectra, respectively.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Key 2D NMR Correlations |
|---|---|---|---|---|---|
| 1 | C | - | ~155-160 | - | HMBC to OCH₃ protons |
| 2 | C | - | ~85-95 | - | HMBC to H-4 |
| 3 | C | - | ~115-120 | - | HMBC to H-4, H-5 |
| 4 | C | ~7.6-7.8 | ~135-140 | Doublet | COSY with H-5; HSQC to C-4 |
| 5 | C | ~7.0-7.2 | ~130-135 | Doublet | COSY with H-4; HSQC to C-5 |
| 6 | C | - | ~90-100 | - | HMBC to H-5 |
| OCH₃ | C | - | ~60-65 | - | HMBC to OCH₃ protons |
| OCH₃ | H | ~3.9-4.1 | - | Singlet | HSQC to OCH₃ carbon; HMBC to C-1 |
To confirm the assignments predicted above, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A clear cross-peak between the signals for the protons at the C-4 and C-5 positions would be expected, confirming their adjacency on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals of H-4, H-5, and the methoxy (B1213986) group to their corresponding ¹³C signals (C-4, C-5, and the OCH₃ carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is critical for piecing together the molecular skeleton. Key expected correlations would include the methoxy protons (OCH₃) to the C-1 carbon, the H-4 proton to C-2, C-3, and C-6, and the H-5 proton to C-1 and C-3. These correlations would unambiguously place the substituents around the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A significant NOESY correlation would be expected between the methoxy protons and the iodine atom's neighboring proton (if applicable, though iodine is large and this effect might be weak or absent) or more definitively between the methoxy protons and one of the ortho substituents. In this case, a strong NOE between the methoxy protons and the H at C-5 (if steric hindrance forces a particular conformation) or the iodine at C-2 would be anticipated, helping to confirm the substitution pattern.
¹³C NMR: As noted, seven distinct signals are expected for the seven unique carbon atoms in the molecule. The carbons directly bonded to the electronegative oxygen (C-1) and the halogens (C-2, C-3, C-6) would have their chemical shifts significantly influenced. Carbons attached to iodine (C-2, C-6) typically show signals at unusually high field (lower ppm values) due to the "heavy atom effect," a phenomenon that would strongly support the proposed structure.
¹H NMR: The proton spectrum would be relatively simple, showing two doublets for the adjacent aromatic protons (H-4 and H-5) and a singlet for the three methoxy protons. The chemical shifts would be influenced by the surrounding electron-withdrawing halogen substituents.
¹²⁷I NMR: While technically possible, ¹²⁷I NMR is rarely practical for organic structure elucidation due to the element's very large quadrupole moment, which leads to extremely broad signals, making data interpretation difficult.
Mass Spectrometry (MS) for Molecular Fragmentation Analysis and Isotopic Patterns
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural clues from its fragmentation patterns.
HRMS is crucial for confirming the elemental formula. It measures the mass-to-charge ratio (m/z) to a high degree of accuracy. The theoretical exact mass of the most abundant isotopes of this compound (¹²C₇⁵H₇⁹Br¹²⁷I₂¹⁶O) can be calculated, providing a definitive confirmation of the molecular formula.
Theoretical HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
|---|---|---|
| C₇H₅⁷⁹Br¹²⁷I₂O | [M]⁺ | 497.7562 |
The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two iodine atoms (monoisotopic ¹²⁷I) would create a highly characteristic isotopic pattern for the molecular ion peak, which would be invaluable for identification.
Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide insight into the molecule's structure. For this compound, predictable fragmentation pathways would include:
Loss of a methyl radical (•CH₃): A common fragmentation for anisoles, leading to a prominent [M-15]⁺ ion.
Loss of an iodine radical (•I): The C-I bonds are relatively weak, making the loss of an iodine atom a likely fragmentation step, resulting in an [M-127]⁺ ion.
Sequential loss of halogens: Subsequent loss of the second iodine and then the bromine atom would also be expected.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on the vibrations of its bonds.
The IR spectrum of this compound would be dominated by absorptions characteristic of a substituted aromatic ether.
Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Aromatic Ring |
| Aliphatic C-H Stretch | 3000-2850 | -OCH₃ Group |
| Aromatic C=C Stretch | 1600-1450 | Aromatic Ring |
| Asymmetric C-O-C Stretch | 1275-1200 | Aryl-Alkyl Ether |
| Symmetric C-O-C Stretch | 1075-1020 | Aryl-Alkyl Ether |
| Aromatic C-H Bend (out-of-plane) | 900-675 | Aromatic Ring |
| C-Br Stretch | 680-515 | Aryl Bromide |
| C-I Stretch | 600-500 | Aryl Iodide |
The specific pattern of C-H out-of-plane bending in the "fingerprint region" (below 1500 cm⁻¹) would be indicative of the 1,2,3,4-tetrasubstituted pattern of the aromatic ring. The low-frequency region would contain stretches for the C-Br and C-I bonds, confirming the presence of these halogens.
Infrared (IR) Spectroscopy for Characteristic Band Assignments
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption frequencies correspond to the vibrational frequencies of specific bonds and functional groups within the molecule. For this compound, the IR spectrum is expected to be complex, showing characteristic bands for the anisole (B1667542) moiety and the carbon-halogen bonds.
The key functional groups and their expected IR absorption regions are:
Aromatic C-H Stretch: The presence of the benzene (B151609) ring will give rise to stretching vibrations for the C-H bonds, typically appearing above 3000 cm⁻¹.
Aromatic C=C Stretch: The carbon-carbon double bonds within the aromatic ring have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-O-C (Anisole) Stretch: The ether linkage of the anisole group is expected to produce strong, characteristic asymmetric and symmetric stretching bands. The asymmetric C-O-C stretch is typically found in the 1275-1200 cm⁻¹ range, while the symmetric stretch appears around 1075-1020 cm⁻¹.
Carbon-Halogen Bonds: The vibrations of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds are found in the fingerprint region of the spectrum, at lower wavenumbers. C-I stretching vibrations are typically observed in the 500-600 cm⁻¹ range, and C-Br stretches are found between 600 and 700 cm⁻¹.
An illustrative table of expected characteristic IR band assignments for this compound is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| C-H (Methyl) Stretch | 2950-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| Asymmetric C-O-C Stretch | 1275-1200 | Strong |
| Symmetric C-O-C Stretch | 1075-1020 | Strong |
| C-Br Stretch | 700-600 | Medium to Strong |
| C-I Stretch | 600-500 | Medium to Strong |
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the bond's polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds, which may be weak or inactive in the IR spectrum, often produce strong signals in the Raman spectrum.
For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric Aromatic Ring Vibrations: The "ring breathing" mode of the substituted benzene ring, which involves the symmetric expansion and contraction of the ring, is typically a strong band in the Raman spectrum.
Carbon-Halogen Symmetric Stretches: The C-I and C-Br bonds are highly polarizable. Their stretching vibrations are expected to be intense in the Raman spectrum, providing clear confirmation of their presence and chemical environment. This is especially valuable as these vibrations occur in the crowded fingerprint region of the IR spectrum.
The combination of IR and Raman spectroscopy would thus provide a comprehensive vibrational profile of the molecule, allowing for a more confident and detailed structural assignment.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would yield a wealth of information about its molecular geometry, conformation, and the intermolecular forces that govern its packing in the solid state.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
A crystallographic study would provide precise measurements of all covalent bond lengths, the angles between those bonds, and the torsion (dihedral) angles that define the molecule's conformation. Based on data from similar halogenated aromatic compounds, the expected values would be consistent with established chemical principles.
The table below presents typical bond lengths for the types of bonds present in this compound, as derived from crystallographic databases for related structures.
| Bond | Typical Bond Length (Å) |
|---|---|
| C-C (Aromatic) | 1.38 - 1.40 |
| C-O (Anisole, Ar-O) | 1.36 - 1.38 |
| C-O (Anisole, O-CH₃) | 1.42 - 1.44 |
| C-Br | 1.88 - 1.92 |
| C-I | 2.08 - 2.12 |
| C-H (Aromatic) | 0.93 - 1.00 |
Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)
The solid-state structure of this compound would be heavily influenced by non-covalent intermolecular interactions. Given the presence of multiple halogen atoms, halogen bonding is anticipated to be a dominant directional force in the crystal packing. nih.govresearchgate.net
Halogen Bonding: Halogen atoms (especially iodine and bromine) can act as electrophilic species via a region of positive electrostatic potential known as a σ-hole, located on the outer side of the halogen atom along the extension of the C-X bond. nih.gov This positive σ-hole can interact favorably with a nucleophilic region on an adjacent molecule, such as the lone pair electrons on the methoxy oxygen or another halogen atom. ijres.org Potential halogen bonds could include I···O, Br···O, I···Br, and I···I interactions. The linearity and distances of these contacts (shorter than the sum of the van der Waals radii) would be key identifiers. mdpi.com
Supramolecular Assembly and Packing Motifs in the Crystal Lattice
The interplay of the intermolecular forces described above dictates how the molecules assemble into a three-dimensional lattice. The specific directional nature of halogen bonding often leads to the formation of well-defined supramolecular structures. nih.govnih.gov
Based on the substitution pattern of this compound, several packing motifs could be hypothesized:
Chain Motifs: Linear chains could form through head-to-tail C-I···O or C-Br···O halogen bonds.
Sheet Motifs: More complex 2D sheets could arise from a network of different halogen bonds (e.g., I···Br and I···O), creating a robust supramolecular fabric.
π-π Stacking: The aromatic rings of adjacent molecules might engage in π-π stacking interactions, although this could be sterically hindered by the bulky halogen substituents. The final crystal structure would represent the most thermodynamically stable balance of all these competing attractive and repulsive forces.
Theoretical and Computational Chemistry Studies of 3 Bromo 2,6 Diiodoanisole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 3-Bromo-2,6-diiodoanisole. These methods, rooted in quantum mechanics, provide insights into electron distribution, molecular orbital energies, and other electronic properties that govern chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles.
By mapping the potential energy landscape, DFT can also help identify different conformations (spatial arrangements of atoms) and the energy barriers between them. This is crucial for understanding the molecule's flexibility and the relative stability of its various forms. The choice of the functional and basis set is critical in DFT calculations to achieve a balance between accuracy and computational cost. For a molecule containing heavy atoms like iodine, relativistic effects might also need to be considered for accurate predictions.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data for parametrization. semanticscholar.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate solutions to the electronic Schrödinger equation. semanticscholar.org For this compound, ab initio calculations would offer a rigorous determination of its electronic structure.
These methods are computationally more intensive than DFT but can provide benchmark results for properties like total energy, ionization potential, and electron affinity. High-accuracy ab initio calculations are valuable for validating results from less computationally demanding methods and for providing a deeper understanding of the electronic interactions within the molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. acs.orgnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack.
Table 1: Key Concepts in Frontier Molecular Orbital Theory
| Term | Description |
| HOMO | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a measure of molecular stability and reactivity. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes how the positions and velocities of the atoms change.
For this compound, MD simulations would be valuable for exploring its conformational space and understanding the flexibility of the methoxy (B1213986) group and the dynamics of the carbon-halogen bonds. These simulations can reveal how the molecule behaves in different environments, such as in a solvent or at different temperatures, providing a more complete picture of its behavior than static calculations alone.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Computational methods can predict the NMR chemical shifts of different nuclei (e.g., ¹H, ¹³C) in a molecule. These predictions are typically made by calculating the magnetic shielding tensors for each nucleus using quantum chemical methods like DFT.
For this compound, predicting the ¹H and ¹³C NMR chemical shifts would be highly beneficial. By comparing the calculated chemical shifts with experimental data, one can confirm the molecular structure and assign the peaks in the NMR spectrum to specific atoms in the molecule. The accuracy of the predicted chemical shifts depends on the level of theory, the basis set used, and the inclusion of solvent effects in the calculation.
Computational Vibrational Spectra Simulation
In a typical computational approach, the molecule's geometry is first optimized to find its most stable three-dimensional arrangement. Following this, vibrational frequency calculations are performed. The output of these calculations is a set of frequencies, each corresponding to a specific vibrational mode, such as the stretching or bending of chemical bonds. These calculated frequencies can then be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands.
Reaction Pathway Modeling and Transition State Analysis
Comprehensive reaction pathway modeling and transition state analysis for this compound have not been extensively reported. This type of computational research is vital for understanding the mechanisms of chemical reactions involving this compound. It allows for the mapping of the energy landscape of a reaction, from reactants to products, through high-energy transition states.
Calculation of Activation Energies and Reaction Rates
Specific calculations of activation energies and reaction rates for reactions involving this compound are not found in the available literature. These calculations are fundamental to predicting the feasibility and speed of a chemical reaction. The activation energy represents the energy barrier that must be overcome for a reaction to occur, and its value is critical in determining the reaction rate. Computational methods, such as transition state theory combined with quantum chemical calculations, are employed to determine these parameters.
Elucidation of Catalyst-Substrate Interactions (if applicable)
While reactions involving similar compounds, such as 2,6-diiodoanisoles, are known to be catalyzed by transition metals, specific computational studies elucidating the catalyst-substrate interactions for this compound are not documented. Such studies would involve modeling the interaction between the catalyst, often a metal complex, and the this compound substrate. The goal would be to understand the binding modes, the electronic interactions, and the mechanism by which the catalyst facilitates the reaction, which is crucial for the design and optimization of new catalytic processes.
Reactivity Profiles and Transformative Chemistry of 3 Bromo 2,6 Diiodoanisole
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Stille)
3-Bromo-2,6-diiodoanisole is an ideal substrate for a variety of cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to modern organic synthesis, allowing for the construction of complex molecular architectures. nih.gov The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility in sequential, site-selective transformations.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds. youtube.com For a polyhalogenated substrate like this compound, reactions such as the Suzuki-Miyaura (with organoboron reagents), Stille (with organotin reagents), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings are anticipated to proceed with high selectivity. wikipedia.orglibretexts.orgorganic-chemistry.org
The generally accepted mechanism for these reactions involves a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond. youtube.com Given the relative bond dissociation energies (C-I < C-Br < C-Cl), the oxidative addition step is significantly faster for carbon-iodine bonds than for carbon-bromine bonds. nih.gov Consequently, selective coupling at one or both of the iodine atoms in the presence of the bromine atom is highly favored.
For instance, in a Sonogashira coupling , this compound would react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Based on studies with analogous 2,6-diiodoanisoles, a highly selective mono-alkynylation at one of the ortho-iodo positions can be expected under carefully controlled conditions. The introduction of a second equivalent of the alkyne under more forcing conditions could lead to di-alkynylation at both iodo-positions, leaving the C-Br bond intact for subsequent, different coupling reactions.
Similarly, in a Suzuki-Miyaura reaction , coupling with an aryl or vinyl boronic acid would preferentially occur at the C-I positions. nih.govresearchgate.netnih.gov The steric hindrance from the adjacent methoxy (B1213986) group and the other iodine atom might influence the relative rates of mono- and di-substitution.
The general conditions for these palladium-catalyzed reactions are summarized in the table below.
| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂/CuI | Et₃N, DIPA, Piperidine |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | (Often not required) |
This table presents typical, non-exhaustive examples of reaction conditions.
Copper-mediated cross-coupling reactions, such as the Ullmann condensation, provide an alternative pathway for forming carbon-heteroatom and carbon-carbon bonds. These reactions are particularly useful for coupling aryl halides with alcohols, amines, and thiols. While often requiring higher temperatures than their palladium-catalyzed counterparts, modern ligand systems have enabled copper-catalyzed couplings to proceed under milder conditions. For this compound, a copper-catalyzed reaction with an amine or alcohol would also be expected to show selectivity for the more reactive C-I bonds over the C-Br bond.
The concepts of regioselectivity and chemoselectivity are critical when working with polyhalogenated molecules. nih.gov
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this compound, the primary chemoselective challenge is to functionalize the C-I bonds while leaving the C-Br bond untouched. This is readily achievable in palladium-catalyzed cross-couplings due to the significant difference in reactivity. nih.govacs.org The order of reactivity for oxidative addition to Pd(0) is overwhelmingly C-I > C-Br. libretexts.org
Regioselectivity refers to the selection of which of the two identical C-I bonds will react in a mono-functionalization reaction. The two iodine atoms are at the C2 and C6 positions, which are chemically equivalent due to the plane of symmetry in the parent 2,6-diiodoanisole. However, the presence of the bromine at C3 breaks this symmetry, rendering the C2 and C6 positions electronically and sterically distinct. The C2-I bond is flanked by the methoxy and bromo groups, while the C6-I bond is adjacent to only the methoxy group. This difference may lead to preferential reaction at the less sterically hindered C6 position, although electronic effects from the C3-bromo substituent could also play a role. nih.gov
| Bond Type | Position | Relative Reactivity in Pd(0) Oxidative Addition | Notes |
| C-I | C6 | Highest | Less sterically hindered ortho position. |
| C-I | C2 | High | More sterically hindered ortho position (flanked by OMe and Br). |
| C-Br | C3 | Low | Significantly less reactive than C-I bonds. |
Functionalization Reactions at the Aromatic Ring
Beyond cross-coupling, the aromatic ring of this compound can be further modified through electrophilic aromatic substitution or metalation strategies. The outcome of these reactions is dictated by the combined directing effects of the four substituents.
Electrophilic aromatic substitution reactions like nitration and sulfonation introduce new functional groups onto the benzene (B151609) ring. byjus.com The regiochemical outcome is determined by the directing effects of the existing substituents.
Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group. msu.eduyoutube.com
Halogens (-Br, -I): Deactivating, but also ortho, para-directing groups. msu.edu
In this compound, the C4 and C5 positions are available for substitution.
The C4 position is para to the strongly activating methoxy group and ortho to the C3-bromo group.
The C5 position is meta to the methoxy group and ortho to the C6-iodo group.
Given the potent para-directing ability of the methoxy group, electrophilic substitution is strongly favored at the C4 position. youtube.comtiwariacademy.com Therefore, nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄) of this compound is expected to yield the 4-nitro or 4-sulfonic acid derivative, respectively. rsc.orgnih.gov
Metalation, particularly lithiation using organolithium reagents like n-butyllithium, is a powerful method for generating an aryl anion that can then react with various electrophiles. researchgate.net Two primary pathways are possible for this compound:
Directed ortho-Metalation (DoM): The methoxy group is known to direct lithiation to its ortho positions. wpmucdn.comias.ac.in However, in this substrate, both ortho positions (C2 and C6) are already occupied by iodine atoms.
Halogen-Metal Exchange: This is a very fast reaction that occurs preferentially with heavier halogens. The rate of exchange is typically I > Br > Cl.
Given the presence of two iodine atoms, halogen-metal exchange is the most probable outcome upon treatment with an organolithium reagent at low temperature. researchgate.net The reaction would selectively replace one of the iodine atoms with lithium, likely the less sterically hindered one at the C6 position, to form an organolithium intermediate. This species could then be trapped with an electrophile (e.g., CO₂, aldehydes, alkyl halides) to introduce a new functional group at that position.
Transformations of the Methoxy Group
The methoxy group of this compound, while generally stable, can be induced to react under specific conditions, leading to valuable synthetic intermediates. The primary transformations involve the cleavage of the methyl-oxygen bond (demethylation) or the aryl-oxygen bond, paving the way for the corresponding phenol (B47542) or other derivatives.
Demethylation, the removal of the methyl group to unveil a hydroxyl functionality, is a fundamental transformation in synthetic organic chemistry. For aryl methyl ethers, this is typically achieved using strong Lewis acids or proton acids.
Boron Tribromide (BBr₃): One of the most effective and widely used reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron center. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond in a reaction that typically follows an Sₙ2 mechanism. The resulting aryloxyboron species is then hydrolyzed during aqueous workup to yield the phenol.
While no specific studies on the demethylation of this compound have been reported, the general mechanism for anisole (B1667542) is well-established. nih.govnih.gov The significant steric hindrance posed by the two large iodine atoms at the ortho positions in this compound might necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve efficient demethylation. The electronic-withdrawing nature of the three halogen substituents could also influence the reactivity of the methoxy group. Boron tribromide is noted for its utility in the demethylation of iodinated ethers where other reagents may be ineffective.
Hydrobromic Acid (HBr): Another classical method for ether cleavage is the use of strong proton acids like hydrobromic acid (HBr), often in the presence of a Lewis acid or under high temperatures. The mechanism involves the protonation of the ether oxygen, making it a better leaving group. Subsequently, the bromide ion acts as a nucleophile, attacking the methyl group to yield methyl bromide and the corresponding phenol. libretexts.org Similar to the BBr₃ method, the steric and electronic factors of the this compound substrate would be expected to play a significant role in the reaction's feasibility and conditions.
Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers and Their General Reaction Conditions.
| Reagent | Typical Solvent | Typical Temperature | Mechanism |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to room temp. | Sₙ2 |
| Hydrobromic Acid (HBr) | Acetic Acid or neat | Reflux | Sₙ2 |
Note: The conditions provided are general and may need to be optimized for the specific substrate, this compound.
Beyond simple demethylation, other ether cleavage reactions could potentially be explored, although they are less common for simple aryl methyl ethers. Reactions involving cleavage of the aryl-oxygen bond are generally disfavored due to the high strength of this bond.
Rearrangement reactions of the methoxy group on the aromatic ring of this compound are not anticipated under typical ether cleavage conditions. The stability of the polyhalogenated aromatic ring system makes intramolecular rearrangements of the methoxy group unlikely. The primary reactive pathway for the methoxy group in this context remains the cleavage of the methyl-oxygen bond to form the corresponding phenol, 3-bromo-2,6-diiodophenol. The successful synthesis of this phenol would provide a valuable precursor for further functionalization, for instance, through reactions at the newly formed hydroxyl group.
Applications in Advanced Organic Synthesis
3-Bromo-2,6-diiodoanisole as a Key Building Block for Complex Molecules
The distinct electronic and steric environment of the three halogen atoms in this compound is the cornerstone of its utility as a key building block. The carbon-iodine bonds are generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the carbon-bromine bond. This reactivity difference enables a programmed, stepwise introduction of various substituents, paving the way for the synthesis of highly decorated aromatic systems.
The strategic placement of multiple reactive sites on the anisole (B1667542) ring makes this compound a valuable precursor for the synthesis of a variety of heterocyclic compounds. Through sequential cross-coupling reactions, functionalities can be introduced that subsequently participate in intramolecular cyclization reactions to form fused or appended heterocyclic rings.
For instance, a hypothetical synthetic route towards a substituted benzofuran could commence with a selective Sonogashira coupling at one of the iodine positions with a terminal alkyne bearing a protected hydroxyl group. Subsequent deprotection and intramolecular cyclization, potentially catalyzed by a transition metal, would yield the benzofuran core. The remaining halogen atoms could then be further functionalized to introduce additional complexity.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic System | Key Synthetic Strategy |
|---|---|
| Benzofurans | Sequential Sonogashira coupling and intramolecular cyclization. |
| Indoles | Palladium-catalyzed amination followed by intramolecular cyclization. |
The synthesis of complex polyaromatic hydrocarbons (PAHs) often relies on the strategic coupling of smaller aromatic units. rsc.orgnih.gov this compound can serve as a central scaffold for the construction of such systems. Stepwise Suzuki or Stille couplings can be employed to introduce aryl or heteroaryl groups at the iodo-positions, followed by a final coupling at the bromo-position. This controlled, iterative approach allows for the precise assembly of large, conjugated systems with defined structures. researchgate.net The methoxy (B1213986) group can be retained as a functional handle or can be cleaved to a hydroxyl group for further synthetic manipulations.
Role in Multi-Step Total Syntheses of Natural Products and Bioactive Compounds (mechanistic/synthetic pathway focus)
While specific examples of the use of this compound in the total synthesis of natural products are not prominently documented, its potential is evident from the widespread use of polyhalogenated aromatic compounds in this field. The ability to perform sequential and regioselective cross-coupling reactions is a powerful tool for the assembly of complex natural product skeletons.
A plausible synthetic strategy could involve the use of this compound as a precursor to a highly substituted central aromatic ring found in a target natural product. For example, in the synthesis of a complex polyphenol, the iodine atoms could be selectively replaced with aryl groups via Suzuki coupling, while the bromine atom could be converted to a hydroxyl group or another functionality through a different cross-coupling reaction or a metal-halogen exchange followed by quenching with an appropriate electrophile. The methoxy group can serve as a protecting group for a phenol (B47542), which can be deprotected at a later stage of the synthesis.
Precursor for Advanced Materials (e.g., Liquid Crystals, Conductive Polymers)
The unique electronic and structural properties of molecules derived from this compound suggest their potential as precursors for advanced materials.
Liquid Crystals: The introduction of rigid, calamitic (rod-like) substituents at the halogenated positions of the anisole core can lead to the formation of liquid crystalline materials. colorado.edu The polarity and polarizability of the molecule, which are key parameters for liquid crystal behavior, can be fine-tuned by the choice of substituents. The inherent asymmetry of a fully substituted derivative of this compound could lead to the formation of chiral liquid crystal phases. dur.ac.ukbeilstein-journals.org
Conductive Polymers: Halogenated aromatic compounds are often used as monomers in the synthesis of conductive polymers through dehalogenative coupling reactions. rsc.orgwikipedia.org Polymerization of this compound or its derivatives could potentially lead to novel conjugated polymers with interesting electronic properties. mdpi.comyoutube.com The presence of the methoxy group could enhance the solubility and processability of the resulting polymer.
Table 2: Potential Applications in Advanced Materials
| Material Type | Rationale |
|---|---|
| Liquid Crystals | Anisotropic molecular shape and tunable polarity. |
Utility in Ligand Design for Catalysis
The rigid aromatic scaffold of this compound makes it an attractive platform for the design of novel ligands for transition metal catalysis. Phosphine (B1218219) ligands, for example, are widely used in catalysis, and their electronic and steric properties can be precisely controlled by the substituents on the phosphorus atom. cfmot.denih.gov
A synthetic route to a novel phosphine ligand could involve the sequential reaction of this compound with organolithium reagents followed by quenching with a chlorophosphine. The differential reactivity of the halogens would allow for the stepwise introduction of different phosphine moieties, potentially leading to bidentate or tridentate ligands with unique coordination geometries. The methoxy group could also serve as a coordinating atom, leading to hemilabile ligands that can reversibly bind to a metal center, influencing its catalytic activity. beilstein-journals.orgnih.gov
Table 3: Potential Ligand Architectures from this compound
| Ligand Type | Synthetic Approach | Potential Application |
|---|---|---|
| Monophosphine | Lithiation and reaction with R₂PCl. | Cross-coupling reactions. |
| Diphosphine | Sequential lithiation and reaction with R₂PCl. | Asymmetric catalysis. |
Investigation of Halogenated Anisole Analogs and Derivatives
Comparative Reactivity Studies of Bromo-, Chloro-, and Iodo-Anisoles
The reactivity of halogenated anisoles is fundamentally governed by the nature of the carbon-halogen (C-X) bond. Factors such as bond strength, bond length, and the electronegativity of the halogen atom dictate the compound's behavior in chemical reactions, particularly in electrophilic aromatic substitution and nucleophilic substitution or cross-coupling reactions.
Generally, the reactivity of haloalkanes, and by extension aryl halides in reactions where the C-X bond is broken, increases down the halogen group. youtube.com This trend is primarily attributed to the decreasing strength of the C-X bond. youtube.com The C-I bond is the longest and weakest, making iodo-substituted compounds the most reactive in processes like Suzuki-Miyaura and Mizoroki-Heck coupling reactions, which are crucial for forming new carbon-carbon bonds. tcichemicals.com Conversely, the C-Cl bond is the strongest, rendering chloro-anisoles less reactive under similar conditions.
While electronegativity differences suggest that the carbon atom in a C-Cl bond would be the most electrophilic and attractive to nucleophiles, the rate-determining step in many of these reactions involves the cleavage of the C-X bond. youtube.com Therefore, the lower bond dissociation energy of C-I and C-Br bonds is the dominant factor. youtube.com
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-Cl | C-Br | C-I |
|---|---|---|---|
| Average Bond Energy (kJ/mol) | 339 | 285 | 213 |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | 2.66 |
| Reactivity Trend | Least Reactive | Moderately Reactive | Most Reactive |
This table provides generalized data for carbon-halogen bonds to illustrate reactivity trends.
Synthesis and Characterization of Analogues with Varied Substitution Patterns
The synthesis of polyhalogenated anisoles such as 3-Bromo-2,6-diiodoanisole requires strategic, often sequential, halogenation steps. The methoxy (B1213986) (-OCH3) group of anisole (B1667542) is a powerful ortho-, para-directing group, meaning it directs incoming electrophiles (like halogen cations) to the positions adjacent (ortho) and opposite (para) to it.
A plausible synthetic approach for a tri-substituted analogue involves a multi-step process:
Iodination: Anisole can be treated with an iodinating agent, such as iodine in the presence of an oxidizing agent or N-Iodosuccinimide (NIS), to introduce iodine atoms. Due to the activating nature of the methoxy group, di-iodination at the ortho positions (2 and 6) is feasible.
Bromination: The resulting 2,6-diiodoanisole would then be subjected to bromination. The existing iodine atoms and the methoxy group will influence the position of the incoming bromine. Common brominating agents include bromine (Br₂) with a Lewis acid catalyst or N-Bromosuccinimide (NBS). researchgate.net
The synthesis of analogues with different substitution patterns would involve similar electrophilic aromatic substitution reactions, with the specific reagents and conditions chosen to control the regioselectivity. brainly.in
Once synthesized, the characterization of these compounds is crucial to confirm their structure. A combination of spectroscopic and spectrometric techniques is typically employed.
Table 2: Common Characterization Techniques for Halogenated Anisoles
| Technique | Purpose | Expected Observations for this compound |
|---|---|---|
| ¹H NMR | Determines the number and environment of hydrogen atoms. | Signals corresponding to the methoxy group (-OCH₃) protons and the aromatic protons. |
| ¹³C NMR | Determines the number and environment of carbon atoms. | Distinct signals for each unique carbon atom in the molecule, including the methoxy carbon, the halogen-substituted carbons, and the unsubstituted aromatic carbons. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the C₇H₅BrІ₂O isotopologues. The isotopic pattern would be characteristic of a molecule containing one bromine and two iodine atoms. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Characteristic absorption bands for C-O (ether), C-H (aromatic and aliphatic), and C-X (halogen) bonds. |
Structure-Reactivity Relationships in Polyhalogenated Anisoles
The relationship between the structure of polyhalogenated anisoles and their reactivity is complex, involving a delicate balance of electronic and steric effects.
Electronic Effects: The methoxy group is strongly electron-donating through resonance, activating the aromatic ring towards electrophilic attack. In contrast, halogens are electron-withdrawing through the inductive effect, which deactivates the ring. In a molecule like this compound, the cumulative inductive withdrawal from three halogen atoms significantly reduces the electron density of the aromatic ring, making further electrophilic substitution difficult.
Steric Effects: The presence of multiple, bulky halogen atoms, particularly iodine, at positions 2, 3, and 6 creates significant steric hindrance. This crowding can influence the conformation of the molecule and restrict access to reactive sites. For instance, the steric bulk around the methoxy group could hinder reactions involving this functional group. Similarly, access to the remaining C-H bond at the 5-position for further substitution would be sterically hindered.
These combined effects mean that polyhalogenated anisoles are generally less reactive towards electrophilic substitution than anisole itself. However, the halogen atoms provide reactive handles for other types of reactions, such as metal-halogen exchange or cross-coupling, with the reactivity order being I > Br > Cl.
Development of Novel Halogenation Reagents and Strategies for Anisole Systems
The demand for halogenated compounds as building blocks in organic synthesis, particularly for modern coupling reactions, has driven the development of new halogenating agents and strategies. tcichemicals.com Traditional methods often rely on elemental halogens (X₂), which can be hazardous and lack selectivity. Modern approaches focus on reagents that are safer, easier to handle, and offer greater control over the reaction.
N-halosuccinimides (NBS, NCS, NIS) and 1,3-dihalo-5,5-dimethylhydantoins are popular sources of electrophilic halogens due to their solid nature and ease of handling. researchgate.net The reactivity of these reagents can be fine-tuned by using additives like Lewis or Brønsted acids. brainly.innih.gov
More recently, highly powerful halogenating reagents have been developed to functionalize even unreactive or deactivated aromatic systems under mild conditions. nih.gov A notable class is the N-X anomeric amides, which harness the energy stored in a pyramidalized nitrogen atom to act as a potent halogen source. researchgate.netnih.gov These reagents have shown compatibility with a wide variety of functional groups and can successfully halogenate compounds that are resistant to traditional methods. nih.govnih.gov Hypervalent iodine compounds have also emerged as useful reagents for specific halogenations. tcichemicals.com
Table 3: Examples of Modern Halogenation Reagents for Anisole Systems
| Reagent Class | Specific Example(s) | Typical Conditions | Notes |
|---|---|---|---|
| N-Haloimides | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) | Acetonitrile (B52724), room temperature or gentle heating | Widely used, solid, easy to handle. researchgate.net |
| Hydantoins | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Organic solvent | Effective iodinating agent. tcichemicals.com |
| Anomeric Amides | N-X Anomeric Amides | Acetonitrile, room temperature to 60 °C | Powerful reagents for challenging substrates, operate under mild conditions. nih.gov |
| Hypervalent Iodine | 1-Fluoro-3,3-dimethyl-1,2-benziodoxole | Triethylamine trihydrofluoride | Used as an electrophilic fluorinating reagent. tcichemicals.com |
These advancements provide chemists with a more extensive toolkit to synthesize complex halogenated anisole derivatives with high precision and efficiency.
Future Research Directions and Unexplored Avenues
Sustainable Synthesis Methods for Halogenated Anisoles
The development of environmentally friendly synthetic routes for halogenated aromatics is a critical goal of green chemistry. tandfonline.com Future research will likely focus on moving away from traditional methods that often rely on harsh reagents and generate significant waste.
Key areas of exploration include:
Biocatalysis : The use of enzymes, such as halogenases, offers a highly selective and environmentally benign method for the halogenation of aromatic compounds. nih.govchemrxiv.orguark.edu Flavin-dependent halogenases (FDHs), for example, can catalyze site-selective halogenation on electron-rich aromatic compounds under mild conditions. chemrxiv.orguark.edu Research into engineering or discovering enzymes that can selectively install bromine and iodine atoms onto an anisole (B1667542) scaffold could lead to a sustainable synthesis of 3-Bromo-2,6-diiodoanisole.
Green Solvents and Reagents : Replacing hazardous solvents and reagents is a core principle of green chemistry. Methodologies using greener solvents like glycerol (B35011), which can also act as a hydrogen-donating reagent in palladium-catalyzed reductions, present a sustainable alternative. tandfonline.com Exploring catalyst-free methods, such as the Hexadehydro-Diels-Alder (HDDA) reaction for constructing C-X bonds without metal catalysts or additives, also represents a significant step forward. chu.edu.cn
Flow Chemistry : Continuous flow processes can offer improved safety, efficiency, and scalability for halogenation reactions. The precise control over reaction parameters like temperature and mixing can lead to higher yields and purities, minimizing waste.
Photochemical Methods : Light-mediated reactions, such as the photoinduced single-electron transfer (SET) involved in aromatic Finkelstein reactions, provide a transition-metal-free approach to synthesizing aryl iodides from aryl bromides under ambient conditions. acs.org
| Approach | Description | Potential Advantages for Halogenated Anisoles | References |
|---|---|---|---|
| Biocatalysis (Enzymatic Halogenation) | Uses halogenase enzymes to introduce halogen atoms with high regio- and stereoselectivity. | Mild reaction conditions (ambient temperature and pressure), reduced waste, high selectivity, avoids toxic reagents. | nih.govchemrxiv.orguark.edu |
| Metal-Free Synthesis | Employs methods like photochemical activation or reactions such as HDDA to form C-X bonds without transition metals. | Avoids costly and toxic metal catalysts, simplifies product purification, and aligns with green chemistry principles. | chu.edu.cnacs.org |
| Use of Green Solvents | Replaces traditional volatile organic compounds (VOCs) with environmentally benign alternatives like glycerol or water. | Reduces environmental impact, improves safety, and can offer unique reactivity. | tandfonline.com |
| Continuous Flow Chemistry | Performs reactions in a continuous stream rather than in a batch, allowing for precise control. | Enhanced safety, improved heat transfer, higher yields, easy scalability, and process automation. | mdpi.com |
Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Syntheses
Future applications in the context of this compound include:
Retrosynthesis Planning : AI-powered platforms can deconstruct a complex target molecule like this compound into simpler, commercially available starting materials. jelsciences.commdpi.com These tools can suggest multiple synthetic pathways, ranked by feasibility, cost, or environmental impact. chemcopilot.com
Reaction Outcome and Yield Prediction : Machine learning models can be trained to predict the major product of a reaction, as well as potential side products and yields. rjptonline.orgacs.orgmit.edu This predictive power can save significant time and resources by avoiding failed experiments. chemcopilot.com For a polyfunctional molecule like this compound, ML could predict the relative reactivity of the C-Br and C-I bonds under various conditions.
Discovering Novel Reactions : By learning the underlying rules of chemical reactivity from millions of published reactions, AI can propose entirely new transformations or catalyst systems for synthesizing or functionalizing complex molecules. chemical.aiaip.org
| AI/ML Application | Function | Relevance to this compound | References |
|---|---|---|---|
| AI-Driven Retrosynthesis | Automates the process of breaking down a target molecule to design efficient synthesis routes. | Proposes novel, cost-effective, and potentially greener pathways to the target compound. | chemcopilot.comgrace.comjelsciences.com |
| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. | Helps chemists anticipate outcomes, avoid undesirable side reactions, and optimize conditions for selective transformations. | acs.orgresearchgate.netacs.org |
| Reactivity Prediction | Uses models to predict the reactivity of specific sites on a molecule. | Can predict the differential reactivity of the C-I versus C-Br bonds, guiding selective functionalization. | nih.gov |
| Reaction Condition Optimization | Suggests optimal catalysts, solvents, temperatures, and other parameters for a desired transformation. | Accelerates the optimization of synthetic and derivatization reactions, improving yield and purity. | acs.org |
Exploration of New Catalytic Systems for Transformations of this compound
The distinct electronic properties and steric environments of the bromine and iodine substituents on the anisole ring make this compound an interesting substrate for exploring selective catalytic transformations. The C-I bonds are generally more reactive than the C-Br bond in cross-coupling reactions, offering a handle for sequential functionalization.
Unexplored avenues include:
Photoredox and Dual Catalysis : Metallaphotoredox catalysis, which combines transition metal catalysis with photoredox catalysis, enables unique C-H functionalization reactions under mild conditions. beilstein-journals.orgnih.gov Such systems could be used to directly functionalize the available C-H positions on the aromatic ring or to enable novel cross-coupling reactions at the halogenated sites. nih.gov Dual catalytic systems could offer new reactivity modes for the selective arylation or alkylation of the molecule. acs.org
Ortho-C-H Functionalization : Developing catalytic systems that can selectively activate and functionalize the C-H bonds ortho to the existing substituents is a major goal in synthesis. dicp.ac.cn New palladium-catalyzed methods are being developed for the ortho-C-H borylation and alkylation of aryl iodides, which could be applied to this system to introduce further complexity. nih.govchemrxiv.org
Selective Cross-Coupling : While selective coupling at the more reactive C-I positions is expected, future research could focus on developing highly specialized ligand and catalyst systems that could invert this selectivity or enable controlled, sequential couplings at all three halogen positions. This would allow for the modular synthesis of highly substituted aromatic compounds.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding reaction mechanisms, identifying transient intermediates, and precisely determining reaction endpoints are crucial for developing robust and efficient chemical processes. Process Analytical Technology (PAT) utilizes in-line and on-line analytical tools to monitor reactions in real-time, providing a wealth of data that is impossible to obtain through traditional off-line analysis. mt.comwikipedia.orglongdom.org
Future research would benefit from applying these techniques to the synthesis and transformation of this compound:
Operando Spectroscopy : This methodology involves characterizing the catalyst and reacting species under actual working conditions, providing a direct link between catalyst structure and catalytic activity. wikipedia.orghidenanalytical.commdpi.com Techniques like high-pressure Infrared (IR) and NMR spectroscopy can be used to study catalytic cycles in detail. rsc.orgacs.org
Raman and IR Spectroscopy : Both Raman and IR spectroscopy are powerful non-destructive probes for monitoring reactions in real-time. americanpharmaceuticalreview.com They can track the consumption of reactants and the formation of products and intermediates without the need for sampling, which is particularly useful for reactions involving unstable species. americanpharmaceuticalreview.comresearchgate.net For halogen-lithium exchange reactions, Raman has been shown to be a superior tool for in-situ monitoring. americanpharmaceuticalreview.com
| Technique | Principle | Application in Studying this compound | References |
|---|---|---|---|
| Operando Spectroscopy | Simultaneously measures catalytic activity and characterizes the catalyst and reaction mixture under true operating conditions. | Provides direct insight into reaction mechanisms, catalyst deactivation, and the structure of active species. | wikipedia.orghidenanalytical.comrsc.org |
| In Situ Raman Spectroscopy | Measures molecular vibrations based on inelastic scattering of monochromatic light. Excellent for C-C, C=C bonds and non-polar groups. | Real-time monitoring of reactant consumption and product formation; ideal for reactions in aqueous media and for tracking changes in solid phases. | americanpharmaceuticalreview.comirdg.orgmt.com |
| In Situ FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecules, exciting vibrational modes. Sensitive to polar functional groups. | Tracks concentrations of soluble reactants, intermediates, and products with high specificity for functional groups. | americanpharmaceuticalreview.comresearchgate.net |
| Process Mass Spectrometry | Real-time analysis of gas composition in the headspace of a reactor (off-gas analysis). | Can monitor reactions that produce or consume gaseous byproducts, helping to identify process deviations. | thermofisher.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
